Ethyl 6-hydrazinylpyridazine-4-carboxylate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 6-hydrazinylpyridazine-4-carboxylate are not available, a related compound, pyrazolo[3,4-b]pyridine-5-carboxylate, has been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Several studies have focused on synthesizing heterocyclic compounds using ethyl 6-hydrazinylpyridazine-4-carboxylate analogs. These compounds are pivotal in the development of novel pharmaceuticals due to their diverse biological activities. For instance, the synthesis of 3H-azuleno(8,1-cd)pyridazines has been achieved through efficient methodologies, showing potential for further functionalization and application in medicinal chemistry (Wu et al., 2010).
Antimicrobial Agents
Ethyl 6-hydrazinylpyridazine-4-carboxylate derivatives have been synthesized for their antimicrobial properties. For example, compounds synthesized from ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate showed significant to moderate antimicrobial activities against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Abdel-Mohsen, 2014).
Chemical Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to produce ethyl 6-hydrazinylpyridazine-4-carboxylate analogs, demonstrating the compound's versatility in facilitating the development of molecules with potential biological activities (Başoğlu et al., 2013).
Structural Characterization
The structural characterization of ethyl 6-hydrazinylpyridazine-4-carboxylate derivatives is crucial for understanding their chemical properties and potential applications. Studies have detailed the synthesis and structure characterization of related compounds, aiding in the exploration of their functional capacities and applications in various scientific fields (Lil, 2015).
Biological Activities
Research has also focused on evaluating the biological activities of compounds synthesized from ethyl 6-hydrazinylpyridazine-4-carboxylate analogs. These studies provide insights into the potential therapeutic applications of these compounds, including their antibacterial and anticancer activities (Astakhina et al., 2016).
properties
IUPAC Name |
ethyl 6-hydrazinylpyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)5-3-6(10-8)11-9-4-5/h3-4H,2,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIENZBXNPRFNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazino-pyridazine-4-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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